N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with methoxyphenyl, nitrophenyl, and sulfanyl groups, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with suitable dioxolane derivatives under acidic conditions.
Attachment of the methoxyphenyl and nitrophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the sulfanyl linkage: This step involves the reaction of the nitrophenyl intermediate with thiol derivatives under basic conditions.
Final coupling with hexanamide: The final step involves the coupling of the functionalized quinazolinone intermediate with hexanamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas over palladium catalyst, sodium dithionite.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions due to its unique functional groups.
Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes or receptors involved in various biological processes, while the functional groups can enhance its binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Methoxyphenyl derivatives: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Nitrophenyl derivatives: Often used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to the combination of its functional groups, which can provide synergistic effects in its biological and chemical applications. The presence of the dioxolo group further enhances its potential for specific interactions and stability.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-39-23-11-9-20(10-12-23)17-31-28(35)8-3-2-4-13-33-29(36)24-15-26-27(41-19-40-26)16-25(24)32-30(33)42-18-21-6-5-7-22(14-21)34(37)38/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIHUHBAPWWRAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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